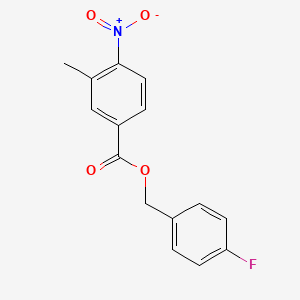

4-fluorobenzyl 3-methyl-4-nitrobenzoate

Description

Overview of Fluorinated Organic Compounds and Their Role in Chemical Synthesis

Fluorinated organic compounds are molecules that contain one or more fluorine atoms. The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. sigmaaldrich.com These properties can enhance thermal stability, increase lipophilicity, and influence the compound's metabolic pathways. sigmaaldrich.com Consequently, fluorinated compounds have become indispensable in various sectors, including the development of pharmaceuticals, agrochemicals, and advanced materials. Their ability to modify reactivity and improve stability makes them crucial building blocks in modern chemical synthesis. sigmaaldrich.com

Significance of Nitroaromatic Systems in Organic Transformations

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. orgsyn.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. orgsyn.orgsci-hub.se This property is extensively utilized in the synthesis of a wide array of industrial chemicals, including dyes, polymers, and explosives. orgsyn.org Furthermore, the nitro group can be readily reduced to other functional groups, most notably amines, which are pivotal intermediates in the production of pharmaceuticals and agrochemicals. thermofisher.com This versatility makes nitroaromatic systems essential synthons in a multitude of organic transformations. sci-hub.se

Rationale and Objectives of Investigating 4-fluorobenzyl 3-methyl-4-nitrobenzoate

The investigation into this compound is driven by the unique combination of its structural features and the potential for novel chemical properties and applications arising from the synergistic effects of its functional groups.

Identified Research Gaps Pertaining to this Specific Molecular Architecture

A plausible and common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction would involve the acid-catalyzed reaction of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol. researchgate.netnih.gov

Table 1: Properties of Precursors for the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Needles or off-white powder | 216-218 |

This table presents data for the likely precursors of this compound.

Broader Academic Implications of Research on this compound

The study of this compound holds broader implications for several areas of chemical science. The presence of both a fluorine atom and a nitro group on different parts of the molecule could lead to interesting electronic and steric properties. Research into this compound could provide insights into how these functional groups mutually influence reactivity, stability, and potential biological activity. For instance, many nitroaromatic compounds exhibit biological activity, and the inclusion of a fluorine atom often enhances the efficacy of bioactive molecules. mdpi.com Therefore, this compound could serve as a scaffold for the development of new therapeutic agents or functional materials.

Table 2: Data on Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | 329-59-9 |

This table provides data for compounds structurally related to this compound to offer a comparative context.

Scope and Organization of the Academic Research Endeavor

A thorough academic investigation of this compound would be systematically organized. The initial phase would focus on the synthesis and purification of the compound, likely via esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorobenzyl alcohol, with detailed optimization of reaction conditions.

Following successful synthesis, the subsequent phase would involve comprehensive characterization using a suite of analytical techniques. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to elucidate the precise molecular structure.

Infrared (IR) spectroscopy to identify the key functional groups (ester carbonyl, nitro group, C-F bond).

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

X-ray crystallography to determine the single-crystal structure and understand the solid-state packing and intermolecular interactions.

Thermal analysis (DSC, TGA) to determine the melting point and thermal stability.

The final phase of the research would explore the chemical reactivity of this compound. This could involve studying the reduction of the nitro group, hydrolysis of the ester, and potential nucleophilic substitution reactions. Such a structured approach would fill the existing knowledge gap and fully establish the chemical profile of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c1-10-8-12(4-7-14(10)17(19)20)15(18)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHHQHCBKREPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluorobenzyl 3 Methyl 4 Nitrobenzoate: Elucidating Reaction Pathways and Optimization Protocols

Retrosynthetic Analysis of 4-fluorobenzyl 3-methyl-4-nitrobenzoate: Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For this compound, the most logical and common disconnection occurs at the ester linkage. This C-O bond cleavage simplifies the molecule into two primary building blocks: an alcohol and a carboxylic acid (or its activated derivative).

The primary disconnection strategy is as follows:

Target Molecule: this compound

Key Disconnection: Ester C-O bond

Precursor 1 (Alcohol portion): 4-fluorobenzyl alcohol

Precursor 2 (Acyl portion): 3-methyl-4-nitrobenzoic acid

This analysis establishes that the synthesis will fundamentally involve the formation of an ester bond between these two precursors. The subsequent sections detail the preparation of these building blocks and the methods to achieve their final coupling.

Synthesis of Precursor Building Blocks for this compound

The successful synthesis of the target ester is contingent upon the efficient preparation of its precursors, 4-fluorobenzyl alcohol and 3-methyl-4-nitrobenzoic acid.

4-fluorobenzyl alcohol is a crucial precursor that can be synthesized through several established routes. A common industrial method involves the hydrolysis of 4-fluorobenzyl chloride. In one documented procedure, 4-fluorobenzyl chloride is treated with sodium carbonate in water under reflux conditions for approximately six hours, resulting in a 92% yield of 4-fluorobenzyl alcohol. guidechem.com

Another versatile approach begins with fluorine-containing benzonitrile (B105546) derivatives. These can be reduced to the corresponding fluorine-containing benzylamines, which are then converted to the target benzyl (B1604629) alcohol by replacing the amino group with a hydroxyl group. google.com This diazotization reaction, typically involving an alkali nitrite (B80452) in an acidic medium, offers a reliable pathway to the alcohol. google.com The reduction of the nitrile to the amine can be achieved via catalytic hydrogenation under pressure (20 to 100 kg/cm ²) and elevated temperatures (80°C to 170°C). google.com

3-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.com The most prevalent synthetic route starts with the selective oxidation of one methyl group of 2,4-dimethylnitrobenzene. patsnap.com Various oxidative systems have been developed to achieve this transformation with varying degrees of success. google.com

Methods for the synthesis of 3-methyl-4-nitrobenzoic acid include:

Nitric Acid Oxidation: This industrial method uses dilute nitric acid (e.g., 60%) to oxidize 2,4-dimethylnitrobenzene. google.com

Potassium Permanganate Oxidation: A strong oxidizing agent that can be used for this transformation. google.com

Catalytic Air/Oxygen Oxidation: This method employs molecular oxygen or air as the oxidant in the presence of a catalyst system, often based on cobalt acetate (B1210297) in acetic acid. chemicalbook.comchemicalbook.com The addition of a co-catalyst like sodium bromide has been shown to significantly increase the yield. chemicalbook.com Under optimized conditions (130 °C, 0.8 MPa of oxygen), this method can achieve a 99% conversion of the starting material with a 52% selectivity for the desired product. chemicalbook.com

Indirect Electrosynthesis: A greener approach involves the use of chromium trioxide as the oxidant, which is regenerated electrochemically from the resulting chromium sulfate (B86663). This method can achieve conversion rates of 65%-86%. google.com

Table 1: Comparison of Synthetic Methods for 3-methyl-4-nitrobenzoic Acid

| Oxidant | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitric Acid (60%) | None | - | ~27% | google.com |

| Molecular Oxygen | Cobalt acetate/Butanone | 85°C, 0.5MPa air | 58% conversion | patsnap.com |

| Molecular Oxygen | Cobalt acetate/Sodium bromide | 130°C, 8h, 0.8 MPa O₂ | 51% | chemicalbook.com |

| Chromium Trioxide | Indirect Electrosynthesis | Staged Heating | 65%-86% | google.com |

For subsequent esterification reactions, particularly those requiring harsher conditions or aiming for higher efficiency, the carboxylic acid is often converted into a more reactive form, such as an acyl halide. This is readily achieved by treating 3-methyl-4-nitrobenzoic acid with a chlorinating agent. For instance, reacting the acid with thionyl chloride or oxalyl chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) effectively converts it to 3-methyl-4-nitrobenzoyl chloride. nih.govgoogle.com This activated intermediate is highly susceptible to nucleophilic attack by an alcohol.

Direct Esterification Approaches to this compound

With both precursors in hand, the final step is the formation of the ester bond. This can be accomplished through several distinct methodologies.

Fischer-Speier esterification is a classic and straightforward method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.edugoogle.com In this approach, 3-methyl-4-nitrobenzoic acid and 4-fluorobenzyl alcohol are heated together with a catalytic amount of acid.

The reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction in the reverse direction, thus lowering the yield. truman.edu To overcome this, it is crucial to use anhydrous reagents. truman.edu Reaction efficiency can be improved by removing water as it forms, for example, through azeotropic distillation using an entraining liquid like toluene (B28343) or by using a Dean-Stark apparatus. google.com The general procedure involves heating the reactants to reflux for one or more hours, followed by cooling the mixture and isolating the product by pouring it into ice water, which causes the ester to precipitate. truman.edu

To avoid the often harsh conditions (high temperatures and strong acids) of Fischer esterification and to achieve higher yields under milder conditions, dehydrative coupling reagents are widely used. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol at or below room temperature.

One of the most common methods involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The mechanism proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-fluorobenzyl alcohol to form the desired ester. The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a white solid that is insoluble in most organic solvents and can be easily removed by filtration.

A similar and increasingly popular reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). EDCI functions via the same mechanism as DCC but has the advantage that its urea (B33335) byproduct is water-soluble, simplifying the purification process as it can be removed by a simple aqueous wash. These carbodiimide-mediated couplings are known for their high efficiency and mild reaction conditions, making them a preferred method in many modern synthetic applications. researchgate.net

Table 2: Summary of Direct Esterification Approaches

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ (catalyst) | Reflux (heat) | Equilibrium reaction; requires water removal for high yield. | truman.edugoogle.com |

| DCC Coupling | DCC, DMAP (catalyst) | Room Temperature | Mild conditions; high yield; forms insoluble DCU byproduct. | researchgate.net |

| EDCI Coupling | EDCI, DMAP (catalyst) | Room Temperature | Mild conditions; water-soluble urea byproduct simplifies workup. | - |

Transesterification Methodologies for this compound

Transesterification involves the conversion of one ester into another by reacting it with an alcohol. In the context of synthesizing this compound, a plausible starting material would be a simple alkyl ester of 3-methyl-4-nitrobenzoic acid, such as methyl 3-methyl-4-nitrobenzoate, which is then reacted with 4-fluorobenzyl alcohol. This process can be catalyzed by either chemical or enzymatic means.

Metal Catalysts:

A study on the synthesis of benzyl esters from commercially available alcohols catalyzed by TBAI (tetrabutylammonium iodide) via C(sp3)–H bond functionalization has shown good to excellent yields under mild conditions. rsc.org Another approach involves the use of a tetranuclear zinc cluster, which has been shown to promote the catalytic transesterification of various functionalized substrates under mild conditions. nih.gov

Enzymatic Approaches:

Lipases are widely used enzymes for catalyzing transesterification reactions due to their stability in non-aqueous media and broad substrate specificity. mdpi.com Lipase-catalyzed reactions offer the advantages of high selectivity and milder reaction conditions compared to chemical methods. researchgate.netnih.gov For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, could be employed.

The enzymatic mechanism typically follows a Ping-Pong Bi-Bi mechanism. The lipase first reacts with the acyl donor (methyl 3-methyl-4-nitrobenzoate) to form an acyl-enzyme intermediate, releasing methanol (B129727). Subsequently, the acyl-enzyme intermediate reacts with the nucleophile (4-fluorobenzyl alcohol) to produce the final ester product, this compound, and regenerate the free enzyme. researchgate.net

The synthesis of fluorinated compounds using enzymatic methods has been a subject of interest, and lipases have been employed in these processes. sci-hub.senih.gov The kinetic resolution of fluorinated arylcarboxylic acid esters has been achieved through lipase-catalyzed hydrolysis, indicating the compatibility of lipases with fluorinated substrates. mdpi.com

A hypothetical enzymatic transesterification for the synthesis of this compound is presented below:

| Catalyst | Substrate 1 | Substrate 2 | Product |

| Immobilized Lipase (e.g., Novozym 435) | Methyl 3-methyl-4-nitrobenzoate | 4-Fluorobenzyl alcohol | This compound |

Base-catalyzed transesterification is another common method that can be applied to the synthesis of this compound. mdpi.com This reaction typically involves the use of a strong base, such as an alkoxide, which deprotonates the alcohol to form a more potent nucleophile. google.com In this case, a catalytic amount of a suitable base would be used to deprotonate 4-fluorobenzyl alcohol, which would then attack the carbonyl carbon of methyl 3-methyl-4-nitrobenzoate.

The mechanism proceeds through a nucleophilic acyl substitution pathway. The 4-fluorobenzyl alkoxide attacks the carbonyl group of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to yield the desired product. To drive the equilibrium towards the product side, it is often beneficial to use an excess of the alcohol reactant or to remove the lower-boiling alcohol byproduct (methanol in this case) from the reaction mixture.

A practical and efficient base-catalyzed esterification has been developed for the synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters, providing esters in high to excellent yields with good functional tolerance. mdpi.com

Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound

To achieve high yield and purity of the target compound, several reaction parameters must be optimized.

The choice of solvent can significantly influence the efficiency and selectivity of transesterification reactions, particularly in enzymatic catalysis. thieme-connect.de The solvent's polarity, as indicated by its log P value, can affect the enzyme's activity. researchgate.net Highly hydrophilic solvents can strip the essential water layer from the enzyme, impairing its function, while in highly hydrophobic solvents, the removal of the water byproduct can be hindered. researchgate.net

In a study on the enzymatic synthesis of aromatic esters of arbutin, co-solvent systems were shown to significantly enhance the catalytic activity and stability of the immobilized lipase. For example, a mixture of THF and isopropyl ether led to a higher substrate conversion compared to THF alone.

The following table, adapted from a study on the enzymatic synthesis of formate (B1220265) esters, illustrates the effect of different solvents on conversion rates, which can provide insights for the synthesis of this compound. researchgate.net

| Solvent | Log P | Conversion (%) |

|---|---|---|

| Acetonitrile | -0.33 | 11.75 |

| Acetone | -0.24 | 9.95 |

| THF | 0.46 | 15.71 |

| 1,2-Dichloroethane | 1.48 | 96.51 |

| Toluene | 2.73 | 94.63 |

| Cyclohexane | 3.44 | 82.42 |

| n-Hexane | 3.90 | 81.96 |

| n-Heptane | 4.66 | 81.44 |

| Iso-octane | 4.50 | 80.39 |

Data adapted from a study on the enzymatic synthesis of octyl formate. The results are illustrative of the potential impact of solvent choice on a similar transesterification reaction.

Temperature is a critical parameter in both chemical and enzymatic synthesis. nih.govresearchgate.net In general, increasing the reaction temperature increases the reaction rate. However, for exothermic esterification reactions, higher temperatures can unfavorably shift the equilibrium towards the reactants. nih.gov In enzymatic reactions, excessively high temperatures can lead to enzyme denaturation and loss of activity.

A study on the esterification of acetic acid with ethanol (B145695) showed that an increase in temperature from 50°C to 60°C led to an increase in the rate constant and conversion. nih.gov For the synthesis of this compound, the optimal temperature would need to be determined experimentally to balance reaction kinetics and catalyst stability.

Pressure can also influence the reaction, particularly when volatile reactants or byproducts are involved. Applying a vacuum can be an effective method to remove volatile byproducts like methanol or water, thereby shifting the reaction equilibrium towards the formation of the desired ester.

The table below, based on kinetic data for an esterification reaction, demonstrates the effect of temperature on the reaction rate constant and conversion.

| Temperature (°C) | Molar Ratio (EtOH/Ac) | Rate Constant (L/mol.min) | Conversion (%) |

|---|---|---|---|

| 50 | 10:1 | 0.0812 | 70.9 |

| 60 | 10:1 | 0.105 | 80.0 |

Data adapted from a kinetic study of the esterification of acetic acid and ethanol. This illustrates the general trend of temperature influence on esterification reactions.

The choice of catalyst and its concentration (loading) are crucial for maximizing the conversion rate. nih.govresearchgate.net In metal-catalyzed reactions, different metal complexes will exhibit varying levels of activity. researchgate.net For enzymatic reactions, the type of lipase and its immobilization support can significantly affect performance.

Catalyst loading must be optimized. While increasing the catalyst amount generally increases the reaction rate, there is often an optimal concentration beyond which the yield may not improve or could even decrease due to side reactions or mass transfer limitations. nih.govresearchgate.net For example, in a study on biodiesel production, increasing the catalyst loading from 0.25 to 0.5 wt% significantly reduced the acid value, but further increases had a less pronounced effect. nih.gov

The following table, derived from a study on biodiesel production, shows how catalyst loading can affect the yield.

| Catalyst Loading (wt%) | Biodiesel Yield (%) |

|---|---|

| 0.5 | 71.2 |

| 1.0 | 85.5 |

| 1.5 | 82.3 |

Data adapted from a study on biodiesel production using NaOH as a catalyst. This table provides a general illustration of the impact of catalyst loading on transesterification yield.

For the synthesis of this compound, a systematic study varying the type and loading of both chemical and enzymatic catalysts would be necessary to identify the most efficient system for achieving high yield and purity.

Isolation and Purification Techniques for Academic Synthesis of this compound

The successful isolation and purification of this compound from the reaction mixture are critical to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the synthetic route employed and the nature of the impurities present.

Following the synthesis, the initial work-up procedure typically involves quenching the reaction, followed by an extraction process. For instance, if an acid catalyst is used, the reaction mixture would be neutralized with a base like sodium bicarbonate. The product can then be extracted into an organic solvent such as ethyl acetate. bond.edu.au The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate before the solvent is removed under reduced pressure. acs.org

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds. researchgate.netemu.edu.tr The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic nitro compounds, common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol-water. truman.eduresearchgate.net The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified this compound should crystallize out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. researchgate.net

Column Chromatography

For more challenging separations or to obtain a very high purity product, column chromatography is the method of choice. acs.orgmit.edustackexchange.com Silica (B1680970) gel is a common stationary phase for the purification of esters. acs.orgmit.edu The selection of the mobile phase (eluent) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a good separation of the desired product from impurities is chosen. For esters, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used. acs.orgstackexchange.com The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

The following table outlines a general procedure for the isolation and purification of this compound:

| Step | Procedure | Purpose | Expected Observation |

| 1. Work-up | Quench reaction, neutralize if necessary, and perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). | To remove catalysts, unreacted starting materials, and water-soluble byproducts. | Formation of two layers; the product is in the organic layer. |

| 2. Drying & Concentration | Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. | To remove residual water and the extraction solvent. | A crude solid or oil is obtained. |

| 3. Purification (Option A: Recrystallization) | Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and allow to cool slowly. | To purify the solid product based on differences in solubility. | Formation of crystals upon cooling. |

| 4. Purification (Option B: Column Chromatography) | Adsorb the crude product onto silica gel and elute with a suitable solvent system (e.g., hexane/ethyl acetate). | To separate the product from impurities based on their polarity. | The product elutes from the column at a specific retention time. |

| 5. Characterization | Analyze the purified product by techniques such as NMR, IR spectroscopy, and melting point determination. | To confirm the identity and purity of the final compound. | Spectroscopic data consistent with the structure of this compound and a sharp melting point. |

Advanced Spectroscopic and Structural Characterization of 4 Fluorobenzyl 3 Methyl 4 Nitrobenzoate: Methodological Interpretations and Beyond

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise structure of 4-fluorobenzyl 3-methyl-4-nitrobenzoate. A combination of one-dimensional and multi-dimensional NMR techniques would be required for the unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Resonance Assignments

To definitively assign the proton (¹H) and carbon (¹³C) chemical shifts, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show the coupling between the protons on the 4-fluorobenzyl group's aromatic ring and the methylene (B1212753) protons of the benzyl (B1604629) group. Similarly, it would confirm the connectivity of the aromatic protons on the 3-methyl-4-nitrobenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the direct assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the benzylic protons (-CH₂-) and the carbonyl carbon of the ester group, as well as with the carbons of the fluorinated aromatic ring. It would also be instrumental in confirming the position of the methyl and nitro groups on the benzoate (B1203000) ring by observing correlations from the aromatic protons to the respective carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Protons on 4-fluorophenyl ring | ~7.0-7.4 | ~115-135 |

| Benzyl -CH₂- | ~5.3 | ~65-70 |

| Ester C=O | - | ~164-166 |

| Protons on 3-methyl-4-nitrobenzoate ring | ~7.5-8.5 | ~123-150 |

| Methyl -CH₃ | ~2.5 | ~15-20 |

Fluorine-19 NMR Spectroscopy for Probing the Electronic Environment of the Fluorine Atom

¹⁹F NMR spectroscopy is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. A single peak would be expected in the ¹⁹F NMR spectrum of this compound. The chemical shift of this peak would be indicative of the electron-withdrawing or electron-donating effects of the benzyl ester group. Furthermore, coupling between the fluorine atom and the adjacent aromatic protons would be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the structure.

Dynamic NMR Studies for Conformational Analysis

Given the presence of single bonds, the molecule can adopt various conformations. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide insights into the rotational barriers around the ester linkage and the C-C bond connecting the benzyl group to the aromatic ring. Changes in the NMR spectra at low temperatures could indicate the presence of preferred conformations or restricted rotation, offering a deeper understanding of the molecule's three-dimensional structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is indispensable for determining the exact molecular formula and for confirming the structure through fragmentation analysis.

Ionization Techniques (e.g., ESI, APCI) and Their Application

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like esters. It would likely produce the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolution of the mass analyzer would allow for the determination of the molecular weight with high accuracy, which can be used to calculate the elemental composition.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds and can also be used to generate the protonated molecule.

The expected exact mass for the protonated molecule [C₁₅H₁₂FNO₄ + H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Molecular Fragments

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., [M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Cleavage of the ester bond, leading to the formation of the 4-fluorobenzyl cation and the 3-methyl-4-nitrobenzoate anion (or its corresponding radical cation).

Loss of the nitro group.

Fragmentation of the aromatic rings.

By analyzing the masses of these fragments, the connectivity of the different parts of the molecule can be confirmed. A hypothetical fragmentation pattern is outlined in the table below.

| Fragment Ion (m/z) | Proposed Structure |

| 290.0778 | [C₁₅H₁₂FNO₄ + H]⁺ (Parent Ion) |

| 109.0403 | [C₇H₆F]⁺ (4-fluorobenzyl cation) |

| 181.0375 | [C₈H₆NO₄]⁺ (3-methyl-4-nitrobenzoic acid radical cation) |

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure Assessment

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 3-methyl-4-nitrobenzoate unit and the 4-fluorobenzyl group. The interpretation of its FT-IR and Raman spectra relies on the characteristic frequencies of the nitro, fluoro, and ester functional groups.

Nitro Group (NO₂) Vibrations: The nitro group is known for its strong and distinct vibrational signatures in both IR and Raman spectra. spectroscopyonline.commorressier.com The two most prominent bands are the asymmetric and symmetric stretching vibrations of the N-O bonds. In aromatic nitro compounds, the asymmetric stretch (ν_as(NO₂)) typically appears as a strong band in the region of 1550-1475 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) is found between 1360-1290 cm⁻¹. orgchemboulder.com A scissoring vibration (δ(NO₂)) can also be observed around 850 cm⁻¹. spectroscopyonline.com

Fluoro Group (C-F) Vibrations: The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region of the infrared spectrum. Its exact position and intensity can be influenced by the substitution pattern on the aromatic ring. In fluorobenzene (B45895) derivatives, a strong band corresponding to the C-F stretch is a key diagnostic feature. idpublications.org For instance, in many fluoroquinolones, a fully symmetric vibrational mode involving the C-F bond is observed in the Raman spectra between 870 and 770 cm⁻¹. researchgate.net

Ester Moiety (C=O, C-O) Vibrations: The ester functional group is characterized by a strong carbonyl (C=O) stretching band in the FT-IR spectrum, typically appearing in the range of 1750-1735 cm⁻¹ for aromatic esters. drugfuture.com The C-O stretching vibrations of the ester group give rise to two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, which are usually found in the 1300-1000 cm⁻¹ region.

The following table provides a detailed, albeit predictive, assignment of the characteristic vibrational bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Asymmetric N-O Stretch | Nitro | 1550-1475 | Strong | Medium-Strong |

| Symmetric N-O Stretch | Nitro | 1360-1290 | Strong | Strong |

| N-O Scissoring | Nitro | ~850 | Medium | Weak |

| C=O Stretch | Ester | 1735-1715 | Strong | Medium |

| Asymmetric C-O-C Stretch | Ester | 1300-1250 | Strong | Weak |

| Symmetric C-O-C Stretch | Ester | 1150-1050 | Medium | Medium |

| C-F Stretch | Fluoro | 1250-1100 | Strong | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3100-3000 | Medium-Weak | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1620-1580, 1520-1470 | Medium | Strong |

| CH₃ Stretch | Methyl | 2980-2950, 2880-2860 | Medium-Weak | Medium |

| CH₂ Stretch | Benzyl | 2950-2920, 2870-2850 | Medium-Weak | Medium |

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weaker intermolecular interactions can still influence its crystal packing and vibrational spectra. These interactions can include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.govrsc.org

The presence of such interactions can lead to subtle shifts in the vibrational frequencies of the involved groups. For instance, C-H···O interactions between a C-H bond of one molecule and the oxygen atoms of the nitro or ester groups of a neighboring molecule could cause a slight red shift (lowering of frequency) in the C-H stretching and bending modes and a blue shift (raising of frequency) in the modes associated with the oxygen-containing groups. nih.gov

Similarly, C-H···F interactions, although generally weak, are possible between the aromatic C-H groups and the fluorine atom of an adjacent molecule. rsc.orgnih.gov These interactions would also manifest as small shifts in the corresponding vibrational bands. The analysis of these weak interactions often requires high-resolution spectra of the crystalline material and can be supported by computational modeling.

The collective effect of these non-covalent interactions, including van der Waals forces and dipole-dipole interactions, governs the crystal lattice and can lead to the splitting of vibrational bands (Davydov splitting) in the solid-state spectrum compared to the solution spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis and Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-methyl-4-nitrobenzoate moiety. Nitroaromatic compounds are known to exhibit characteristic absorption bands in the UV-Vis region. nih.goviu.edu

The absorption spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or ester group) to an antibonding π* orbital, are generally weaker and appear at longer wavelengths.

The presence of the electron-withdrawing nitro group and the ester group, in conjugation with the benzene (B151609) ring, influences the energy of these transitions. It is anticipated that this compound will display a strong absorption band in the UV region, likely below 300 nm, corresponding to the π→π* transition of the substituted benzene ring. A weaker, longer-wavelength absorption, possibly extending into the near-UV region, may be attributable to the n→π* transition of the nitro group. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many aromatic compounds are fluorescent; however, nitroaromatic compounds are often non-fluorescent or weakly fluorescent. rsc.org This is typically attributed to efficient intersystem crossing from the singlet excited state to the triplet state, or other non-radiative decay pathways, which are promoted by the nitro group. rsc.orgspringernature.com

Therefore, it is predicted that this compound will exhibit very weak fluorescence or be non-fluorescent. Any observed emission would likely be weak and would require sensitive instrumentation for detection. The fluorescence properties could also be highly dependent on the solvent environment. researchgate.net

| Spectroscopic Technique | Predicted Observation | Interpretation |

| UV-Vis Absorption | Strong absorption band (λ_max < 300 nm) | π→π* transition of the nitroaromatic system. |

| Weaker absorption band at longer wavelength | n→π* transition of the nitro group. | |

| Fluorescence Emission | Weak or no emission | Efficient non-radiative decay pathways due to the nitro group. |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if chiral analogues or induced chirality are investigated)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD or ORD spectrum in an achiral solvent.

However, a chiroptical response can be induced in an achiral molecule through non-covalent interactions with a chiral environment. researchgate.netnih.gov This phenomenon, known as induced circular dichroism (ICD), can provide valuable information about intermolecular interactions and the conformation of the achiral molecule within a chiral host system. nih.gov

For instance, if this compound were to be dissolved in a chiral solvent, or form a complex with a chiral host molecule (such as a cyclodextrin (B1172386) or a chiral macrocycle), it could exhibit an ICD spectrum. The induced CD signals would appear at the wavelengths of the electronic transitions of the achiral chromophore (the 3-methyl-4-nitrobenzoate system). The sign and magnitude of the induced Cotton effects would depend on the geometry of the host-guest complex and the nature of the intermolecular interactions. acs.org

The investigation of induced chirality in this compound could therefore be a valuable extension of its spectroscopic characterization, offering insights into its potential for molecular recognition and its behavior in chiral environments.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records available for the chemical compound “this compound.” Consequently, it is not possible to provide a detailed article on its electronic structure and reactivity insights as requested in the outline.

The provided outline requires in-depth information from quantum chemical calculations (Density Functional Theory and Ab Initio methods) and Molecular Dynamics simulations, including geometry optimization, electronic properties, vibrational frequencies, trajectory analysis, and conformational sampling. Without published research on this specific molecule, any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.

Further research would be needed to be conducted on "this compound" to generate the data necessary to fulfill the detailed sections and subsections of the user's request.

Computational and Theoretical Investigations of 4 Fluorobenzyl 3 Methyl 4 Nitrobenzoate: Electronic Structure and Reactivity Insights

Quantitative Structure-Reactivity Relationship (QSRR) Studies: Focusing on Structural Descriptors and Predicted Chemical Reactivity (non-biological)

Correlation of Structural Parameters with Computed or Experimentally Observed Reactivity

Should computational or experimental data for 4-fluorobenzyl 3-methyl-4-nitrobenzoate become available in the future, a detailed article as per the requested structure could be generated.

Mechanistic Investigations and Reactivity Pathways of 4 Fluorobenzyl 3 Methyl 4 Nitrobenzoate

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester group in 4-fluorobenzyl 3-methyl-4-nitrobenzoate is a key site for nucleophilic acyl substitution reactions, including hydrolysis and transesterification. The rates and mechanisms of these reactions are highly dependent on the reaction conditions, particularly the pH.

Acid-catalyzed hydrolysis of esters typically proceeds through the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov This multi-step process involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (4-fluorobenzyl alcohol) leads to the formation of the carboxylic acid (3-methyl-4-nitrobenzoic acid).

Table 1: Predicted Relative Rate Constants for Acid-Catalyzed Hydrolysis (A_AC_2 Mechanism) This table presents hypothetical data based on established principles of physical organic chemistry to illustrate the expected electronic effects of the substituents on the hydrolysis rate relative to a reference compound, Benzyl (B1604629) Benzoate (B1203000).

| Compound | Substituents on Benzoate Ring | Expected Relative Rate (k_rel) | Rationale |

| Benzyl Benzoate | None | 1.00 | Reference compound. |

| 4-fluorobenzyl 4-nitrobenzoate | 4-NO₂ | > 10 | The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon. oieau.fr |

| 4-fluorobenzyl 3-methylbenzoate | 3-CH₃ | < 1 | The weakly electron-donating methyl group slightly deactivates the carbonyl carbon towards nucleophilic attack. |

| This compound | 3-CH₃, 4-NO₂ | > 10 | The rate-enhancing effect of the 4-nitro group is expected to dominate over the small rate-retarding effect of the 3-methyl group. |

Base-catalyzed hydrolysis, or saponification, of this compound generally occurs via the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). epa.gov This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov This intermediate then rapidly collapses to expel the 4-fluorobenzyl alkoxide leaving group, yielding 3-methyl-4-nitrobenzoic acid, which is deprotonated under the basic conditions to form the corresponding carboxylate salt.

The kinetics of this reaction are highly sensitive to the substituents on the aromatic ring. The potent electron-withdrawing nature of the 4-nitro group significantly stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy and dramatically increasing the reaction rate. oieau.fr The 3-methyl group has a minor, opposing electronic effect. Consequently, the base-catalyzed hydrolysis of this compound is expected to be substantially faster than that of benzyl benzoate.

Table 2: Kinetic Parameters for Base-Catalyzed Hydrolysis of Related Esters The data in this table is derived from studies on analogous compounds to provide a comparative framework for the reactivity of this compound.

| Ester | Half-life (t₁/₂) | Activation Energy (Ea) | Key Influencing Factor |

| Methyl Benzoate | 14 min nih.gov | Higher nih.gov | Reference ester with no strong electronic effects. |

| Methyl 4-nitrobenzoate | 0.1 years (at pH 8, 10°C) oieau.fr | Lower | The electron-withdrawing 4-nitro group stabilizes the transition state. oieau.fr |

| Phenyl Benzoate | 11 min nih.gov | Lower nih.gov | The stability of the phenoxide leaving group accelerates the reaction. nih.gov |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

In the case of this compound, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of methyl 3-methyl-4-nitrobenzoate or ethyl 3-methyl-4-nitrobenzoate, respectively, along with 4-fluorobenzyl alcohol.

The reactivity in transesterification reactions is governed by similar principles as hydrolysis. The electrophilicity of the carbonyl carbon, enhanced by the 4-nitro group, facilitates the nucleophilic attack by the incoming alcohol. The efficiency of the process can be influenced by factors such as the nucleophilicity and steric bulk of the incoming alcohol, as well as the reaction conditions (e.g., temperature, catalyst, and removal of the leaving alcohol to drive the equilibrium). For instance, reacting a related compound, methyl 4-fluoro-3-nitrobenzoate, with 3-hydroxy-benzoic acid methyl ester is a documented transesterification process to prepare a more complex diester. chemicalbook.com

Reactions Involving the Nitro Group: Reduction, Cyclization, and Functionalization

The nitro group on the benzoate moiety is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is pivotal as it dramatically alters the electronic properties of the molecule and opens up pathways for further functionalization.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this conversion to 4-fluorobenzyl 4-amino-3-methylbenzoate can be achieved with high selectivity, leaving the ester and fluoro-substituent intact.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used method involving molecular hydrogen (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This method is often clean and efficient, proceeding under mild conditions.

Metal-Acid Reductions: A classic approach involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions generate the amine salt, which is then neutralized to liberate the free amine.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648), cyclohexene, or ammonium (B1175870) formate (B1220265), in conjunction with a catalyst like Pd/C.

Other Reagents: Reagents like sodium borohydride (B1222165) in the presence of transition metal complexes can also be employed for the selective reduction of nitroaromatics. jsynthchem.com

The choice of method depends on the desired reaction conditions and the presence of other functional groups. For this compound, catalytic hydrogenation is often preferred due to its high selectivity, which prevents the reduction of the ester group. calvin.edursc.org

Table 3: Common Methods for Selective Nitro Group Reduction This table summarizes established methodologies for the reduction of aromatic nitro groups, which are applicable to the target compound.

| Reagent/Catalyst | Conditions | Advantages | Potential Issues |

| H₂, Pd/C | Room temperature/pressure, Methanol/Ethanol solvent | High selectivity, clean reaction, mild conditions. masterorganicchemistry.com | Catalyst can be pyrophoric; requires specialized hydrogenation equipment. |

| Fe, HCl/Acetic Acid | Heating | Inexpensive, effective. masterorganicchemistry.com | Requires stoichiometric amounts of metal, acidic workup. |

| SnCl₂·2H₂O | Ethanol/Ethyl acetate (B1210297) solvent | Mild, good for substrates with acid-sensitive groups. | Stoichiometric tin waste. |

| NaBH₄, Ni(PPh₃)₄ | Ethanol solvent | Reduces nitro groups while being unable to reduce them alone. jsynthchem.com | Requires preparation of the catalyst complex. |

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. While the precise mechanism can vary with the reducing agent and conditions, a generally accepted pathway involves the stepwise reduction of the nitrogen atom.

The typical sequence of intermediates is: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH) → Amine (R-NH₂)

Under catalytic hydrogenation conditions, the substrate adsorbs to the surface of the metal catalyst along with hydrogen. The nitro group is sequentially reduced through the nitroso and hydroxylamine intermediates, which are typically not isolated as they are rapidly converted to the final amine product.

In metal-acid reductions, the mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons being supplied by the acidic medium. The intermediates are analogous to those in catalytic hydrogenation. The study of degradation pathways for nitroaromatic compounds by microorganisms also reveals stepwise reduction mechanisms, where nitroreductases catalyze the conversion of the nitro group to hydroxylamino and subsequently to amino functionalities. nih.gov This biological transformation highlights the fundamental chemical pathway of this reduction process.

Subsequent Reactions of the Amino Derivative (e.g., diazotization, amide formation)

Reduction of the nitro group in this compound yields the corresponding amino derivative, 4-fluorobenzyl 3-methyl-4-aminobenzoate. This primary aromatic amine is a versatile intermediate for a variety of further chemical transformations, most notably diazotization and amide formation.

Diazotization:

Primary aromatic amines readily react with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. organic-chemistry.org This process, known as diazotization, would convert the amino group of 4-fluorobenzyl 3-methyl-4-aminobenzoate into a diazonium group (-N₂⁺).

The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann-type reactions. These reactions allow for the introduction of various substituents onto the aromatic ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and fluoro (-F) groups. Diazonium salts are also key precursors for the synthesis of azo compounds through coupling reactions with activated aromatic rings, which are widely used as dyes and pigments. organic-chemistry.org

Amide Formation:

The amino group of 4-fluorobenzyl 3-methyl-4-aminobenzoate can also undergo acylation to form amide bonds. This can be achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reaction with acetyl chloride would yield the corresponding acetamide.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net The properties of the resulting amide, such as its stability and biological activity, are influenced by the nature of the acylating agent. A notable method for amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, highlighting the utility of nitro-containing precursors in complex amide synthesis. nih.govresearchgate.net Furthermore, the cleavage of nitrobenzyl groups from amides has been demonstrated under basic conditions, a reaction that underscores the chemical accessibility of the amide linkage in such structures. nih.gov

| Reaction Type | Reagents | Expected Product Functionality | Significance |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Diazonium Salt (-N₂⁺) | Versatile intermediate for substitution and coupling reactions. organic-chemistry.org |

| Amide Formation | Acyl Chloride, Acid Anhydride, or Carboxylic Acid + Coupling Agent | Amide (-NHCOR) | Formation of stable linkages, important in materials and medicinal chemistry. nih.govrsc.org |

Reactions Involving the Fluorinated Aromatic Ring: Aromatic Substitution and Derivatization

The 4-fluorobenzyl moiety of the ester contains an aromatic ring that can participate in substitution reactions. The fluorine atom and the ester group influence the ring's reactivity towards both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. In the case of the 4-fluorobenzyl group, the fluorine atom and the benzyl ester group exert opposing electronic effects.

Fluorine is an electronegative atom and deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it can donate lone pair electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack would be expected to occur primarily at the ortho position to the fluorine atom. The benzylic ester group is also deactivating and would further decrease the ring's reactivity. libretexts.org Therefore, forcing conditions may be required to achieve electrophilic substitution on this ring. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

For an SNAr reaction to occur on the 4-fluorobenzyl moiety, the ring must be sufficiently activated by electron-withdrawing substituents. The ester group provides some activation. Critically, for the SNAr mechanism to be efficient, a strong electron-withdrawing group, such as a nitro group, is typically required to be positioned ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.org Since the 4-fluorobenzyl ring in the parent molecule lacks such strong activation, SNAr reactions are generally unfavorable under standard conditions. However, if the ring were to be nitrated ortho to the fluorine, it would become significantly more susceptible to nucleophilic attack. In such a case, the highly electronegative fluorine atom would serve as a good leaving group, a somewhat counterintuitive but well-established phenomenon in SNAr chemistry due to its strong inductive effect which stabilizes the transition state. masterorganicchemistry.comyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Both the fluorobenzyl and the nitrobenzoyl rings of this compound could potentially participate in such reactions, provided they are appropriately functionalized (e.g., with a halide).

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com If, for example, the fluorine atom on the benzyl ring were replaced with a bromine or iodine, this position would become a suitable handle for a Heck reaction, allowing for the introduction of various alkenyl groups. nih.gov Diazonium salts can also be used as electrophiles in Heck-type reactions. organic-chemistry.orgnih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This is a highly versatile method for creating biaryl linkages. nih.gov Similar to the Heck reaction, a halogenated derivative of either aromatic ring would be a standard substrate. Interestingly, recent advancements have shown that nitroarenes can serve as electrophilic coupling partners in Suzuki reactions, displacing the nitro group. mdpi.com This opens up the possibility of directly using the 3-methyl-4-nitrobenzoate moiety as a substrate for Suzuki coupling, providing a direct route to biaryl compounds without the need for prior halogenation. mdpi.com

| Coupling Reaction | Typical Substrates | Catalyst | Bond Formed | Relevance |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) | Alkenylation of the aromatic rings. organic-chemistry.orgyoutube.com |

| Suzuki Reaction | Aryl Halide/Triflate/Nitroarene + Boronic Acid | Pd(0) complex, Base | C(sp²)-C(sp²) | Formation of biaryl structures. nih.govmdpi.comresearchgate.net |

Thermal and Photochemical Reactivity and Decomposition Pathways of this compound

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Decomposition can be initiated at the ester linkage, the nitro group, or the carbon-fluorine bond.

Thermal Degradation:

Upon heating, nitrate (B79036) esters are known to undergo homolytic cleavage of the RO-NO₂ bond as the primary rate-determining step. uri.edu While the target molecule is a nitrobenzoate, not a nitrate ester, the thermal decomposition of related aromatic nitro compounds provides insight into potential pathways. The thermal decomposition of aromatic poly(ester-imide)s shows that cleavage of the ester linkage is an initial degradation step. researchgate.net For nitroaromatic compounds, decomposition can be complex. For instance, α-nitrotoluene decomposes upon heating to yield products like benzaldehyde, benzonitrile (B105546), and oxides of nitrogen. rsc.org

Based on these analogies, the thermal degradation of this compound would likely involve several pathways:

Ester Cleavage: Scission of the ester bond could lead to 4-fluorobenzyl alcohol and 3-methyl-4-nitrobenzoic acid, or their subsequent decomposition products.

Decarboxylation: Loss of CO₂ from the carboxylate group.

Nitro Group Reactions: The nitro group can be reduced or eliminated, potentially leading to the formation of nitrogen oxides (NOx). nih.gov

Ring Fragmentation: At higher temperatures, the aromatic rings themselves would likely break down into smaller volatile compounds like carbon monoxide and water. nih.gov

Photochemical Degradation:

The photochemical reactivity of fluorinated aromatic compounds has been studied due to their environmental persistence. nih.govacs.org Photolysis can lead to the cleavage of the carbon-fluorine bond, resulting in defluorination and the formation of fluoride (B91410) ions. acs.orgacs.org The photolytic degradation of fluorinated pharmaceuticals can produce a variety of smaller fluorinated byproducts, including trifluoroacetic acid (TFA) if a -CF₃ group is present. digitellinc.com

For this compound, exposure to UV light could lead to:

Defluorination: Cleavage of the C-F bond to produce fluoride and a corresponding phenyl radical, which could then abstract a hydrogen atom or dimerize. acs.org

Nitro Group Reduction: Photochemical reduction of the nitro group to a nitroso, hydroxylamino, or amino group is a common pathway for nitroaromatic compounds. nih.gov

Ester Bond Cleavage: Photo-induced cleavage of the ester bond is also a plausible degradation route.

Rearrangement and Fragmentation: Complex rearrangements and fragmentation of the parent molecule could lead to a variety of smaller aromatic and aliphatic products.

| Degradation Type | Potential Initiation Site | Likely Products |

| Thermal | Ester linkage, Nitro group | 4-fluorobenzyl alcohol, 3-methyl-4-nitrobenzoic acid, CO₂, NOx, Benzaldehyde, Benzonitrile. researchgate.netrsc.orgnih.gov |

| Photochemical | C-F bond, Nitro group, Ester linkage | Fluoride ions, 4-hydroxybenzyl 3-methyl-4-nitrobenzoate, reduced nitro-group derivatives, smaller fluorinated fragments. nih.govacs.orgacs.org |

Inability to Fulfill Request for Information on "this compound"

Despite a comprehensive search of available scientific literature and chemical databases, no specific information could be found regarding the chemical compound “this compound.”

While general information exists for structurally related compounds such as substituted benzyl esters and nitrobenzoates, the strict requirement to focus solely on "this compound" prevents the generation of a scientifically accurate and specific article as requested. The creation of data tables and detailed research findings is contingent on the existence of such data in the public domain, which appears to be absent for this specific molecule.

Therefore, the production of an article adhering to the provided outline and content requirements is not possible without available scientific research on the subject compound.

Derivatization and Synthetic Utility of 4 Fluorobenzyl 3 Methyl 4 Nitrobenzoate As a Chemical Building Block

Synthesis of Analogues and Derivatives through Modification of the Ester Linkage

The ester group serves as a primary site for structural modification, allowing for the introduction of various functional groups through cleavage and subsequent derivatization of the resulting carboxylic acid and alcohol fragments.

The conversion of the ester in 4-fluorobenzyl 3-methyl-4-nitrobenzoate to an amide can be accomplished through aminolysis, a reaction involving the displacement of the 4-fluorobenzyloxy group by an amine. While the direct aminolysis of esters can be challenging due to the poor leaving group ability of alkoxides, it can be facilitated by using high temperatures or catalytic activation. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a primary or secondary amine attacks the electrophilic carbonyl carbon.

The general transformation is as follows:

This compound + R¹R²NH → N-(substituted)-3-methyl-4-nitrobenzamide + 4-fluorobenzyl alcohol

This reaction is particularly useful for creating libraries of amide derivatives for applications in medicinal chemistry and materials science. For instance, reacting the parent ester with a series of primary and secondary amines would yield a corresponding series of N-substituted 3-methyl-4-nitrobenzamides. The conditions for such transformations can range from heating the neat reactants to employing catalysts like 2-pyridones, which act as bifunctional catalysts to activate both the ester and the amine. nih.gov More recent methods utilizing alkali metal amidoboranes have shown high efficiency for the amidation of esters at room temperature without the need for a catalyst. nih.gov

Table 1: Representative Aminolysis Reactions of Benzyl (B1604629) Esters

| Amine Reactant | Product | Reaction Conditions | Reference |

| Ammonia (NH₃) | Primary Amide | Heat | masterorganicchemistry.com |

| Primary Amine (RNH₂) | Secondary Amide | Heat or Catalyst | chemistrysteps.comnih.gov |

| Secondary Amine (R₂NH) | Tertiary Amide | Heat or Catalyst | chemistrysteps.comnih.gov |

| Sodium Amidoborane (NaNH₂BH₃) | Primary Amide | Room Temperature, THF | nih.gov |

The ester functionality can be readily reduced to furnish two distinct alcohol fragments: (3-methyl-4-nitrophenyl)methanol and 4-fluorobenzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. nih.gov The reaction effectively cleaves the ester bond, yielding the corresponding alcohols upon workup.

The reduction can be represented as:

This compound + LiAlH₄ → (3-methyl-4-nitrophenyl)methanol + 4-fluorobenzyl alcohol

These resulting alcohols are valuable synthetic intermediates. For example, 4-fluorobenzyl alcohol is a known precursor in the synthesis of various fine chemicals, including pharmaceuticals and pesticides, where the fluorine atom can enhance biological activity. guidechem.com The (3-methyl-4-nitrophenyl)methanol can undergo further reactions at the nitro group (as discussed in section 6.2) or the benzylic alcohol. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution, or it can be oxidized to the corresponding aldehyde or carboxylic acid, further expanding the synthetic possibilities.

Chemical Transformations at the Nitro Group for Diverse Synthetic Intermediates

The nitroaromatic moiety is a key functional group that can be readily transformed into other nitrogen-containing groups, most notably an amino group, which is a cornerstone for the synthesis of a vast range of more complex molecules.

The reduction of the aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. The resulting aniline (B41778) derivative, 4-fluorobenzyl 4-amino-3-methylbenzoate, is a versatile intermediate for the construction of pharmaceuticals, agrochemicals, and dyes. A variety of reagents can achieve this transformation chemoselectively, leaving the ester and fluoro-substituent intact.

Several methods are available for the selective reduction of aromatic nitro groups in the presence of esters:

Catalytic Hydrogenation: This is a common industrial method. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere can effectively reduce the nitro group. sci-hub.se Care must be taken, as some catalysts under harsh conditions can also cleave the benzyl ester. organic-chemistry.org

Metal Hydrides: A combination of sodium borohydride (B1222165) with a transition metal salt, such as FeCl₂, has been shown to be a highly selective system for nitro group reduction in the presence of esters. d-nb.info

Dissolving Metal Reductions: Reagents like tin(II) chloride (SnCl₂) in a non-acidic medium are well-known for their chemoselectivity in reducing nitroarenes without affecting other reducible groups like esters and halogens. stackexchange.comsemanticscholar.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Raney Nickel) is another mild and effective method. semanticscholar.org

Table 2: Selective Reduction of Aromatic Nitro Group

| Reagent | Conditions | Product | Reference |

| H₂, Pd/C | Methanol (B129727), Room Temp. | 4-fluorobenzyl 4-amino-3-methylbenzoate | sci-hub.se |

| NaBH₄, FeCl₂ | Methanol/Water | 4-fluorobenzyl 4-amino-3-methylbenzoate | d-nb.info |

| SnCl₂·2H₂O | Ethanol (B145695) | 4-fluorobenzyl 4-amino-3-methylbenzoate | stackexchange.com |

| Hydrazine, Raney Ni | Ethanol, Reflux | 4-fluorobenzyl 4-amino-3-methylbenzoate | semanticscholar.org |

The resulting 4-amino-3-methylbenzoate derivative can then be used in a multitude of subsequent reactions, including diazotization followed by Sandmeyer or related reactions, acylation to form amides, and as a nucleophile in substitution reactions.

The nitroaromatic portion of this compound can be a key component in the synthesis of various heterocyclic systems. The nitro group can be used directly or, more commonly, after reduction to an amine, to construct rings. For example, derivatives of 3-methyl-4-nitrobenzoic acid, which can be obtained by hydrolysis of the parent ester, are precursors to important heterocyclic drugs like telmisartan. nbinno.comchemicalbook.com

A common strategy involves the conversion of the carboxylic acid function (after ester hydrolysis) into an acid hydrazide. This hydrazide can then undergo cyclization reactions with various reagents to form five- and six-membered heterocycles such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles. nahrainuniv.edu.iq For example, reacting the corresponding benzoyl hydrazide with carbon disulfide would lead to an oxadiazole, while reaction with a β-ketoester could yield a pyrazole (B372694) derivative. The presence of the nitro group can influence the reactivity and electronic properties of the resulting heterocyclic system.

Exploiting the Fluorine Atom for Specific Synthetic Transformations or Material Properties

The fluorine atom on the benzyl moiety, while often introduced to modulate the electronic properties and biological activity of the final molecule, can also participate in specific synthetic transformations. Although less common than reactions at the ester or nitro group, the C-F bond can be a site for derivatization under certain conditions.

In the context of materials science, the presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered lipophilicity. In medicinal chemistry, the 4-fluorobenzyl group is often incorporated into drug candidates to improve their metabolic stability and binding affinity to target proteins. guidechem.com

From a synthetic standpoint, the 4-fluorobenzyl group can be used as a protecting group for alcohols, which can be cleaved under specific conditions. For example, certain silyl-substituted fluorobenzyl ethers can be cleaved under desilylation conditions. nih.gov While the simple 4-fluorobenzyl group is generally stable, its electronic nature can influence the reactivity of the benzylic position. For instance, the electron-withdrawing nature of fluorine can affect the ease of benzylic C-H activation or the stability of benzylic carbocations or radicals. This can be exploited in designing specific synthetic routes where such modulation of reactivity is required.

Studies on Selective C-F Bond Activation

The selective activation of a carbon-fluorine (C-F) bond in the presence of other reactive sites is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. In the context of this compound, the 4-fluoro substituent on the benzyl moiety presents a potential site for such activation, opening avenues for further molecular diversification.

While specific studies on the selective C-F bond activation of this compound are not extensively documented, research on analogous aryl fluorides provides insights into potential strategies. Transition-metal-free methods have emerged for the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com For instance, silyl (B83357) radicals generated in situ from silylboronates have been shown to mediate the cross-coupling of C-F and N-H bonds, a process that is tolerant of other functional groups like C-O, C-Cl, C-Br, and even nitro groups. springernature.com Such a strategy could potentially be applied to this compound to replace the fluorine atom with an amino group, leading to a new class of derivatives.

The reaction conditions for such transformations are crucial. The choice of solvent can have a significant impact on the reaction yield, with coordinating solvents like triglyme (B29127) or the use of crown ethers potentially enhancing the reactivity of the reagents. springernature.com These methods avoid the high temperatures often required for traditional nucleophilic aromatic substitution (SNAr) reactions, which could be detrimental to the ester functionality in this compound.

Use of Fluorine as a Conformational Modulator in Related Molecular Scaffolds

In benzyl alcohol derivatives, for example, ortho-fluorination has been shown to influence the orientation of the hydroxyl group through intramolecular hydrogen bonding (OH···F). nih.gov In the case of this compound, the fluorine atom is in the para position of the benzyl ring and is therefore less likely to directly participate in intramolecular interactions with the ester group. However, its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring and, consequently, its interactions with neighboring molecules in a condensed phase or with a biological target.

| Interaction Type | Description | Potential Influence on this compound |

| Dipole-Dipole Interactions | Interactions between the C-F bond dipole and other polar groups in the molecule. | May influence the relative orientation of the benzyl and nitrobenzoate rings. |

| Charge-Dipole Interactions | Interactions between a charged group and the C-F bond dipole. | Could be relevant in protonated or deprotonated forms of derivatives. |

| Hyperconjugation | Donation of electron density from adjacent σ-bonds into the σ* orbital of the C-F bond. | Can affect bond lengths and angles, subtly altering the molecular shape. |

Applications of this compound as a Protecting Group or Activating Agent (if applicable in specific synthetic strategies)

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from reacting under specific conditions. organic-chemistry.org While this compound itself is a stable ester, its constituent parts suggest potential applications of related structures in protection and activation strategies.

The benzyl group (Bn) is a common protecting group for alcohols, and its removal is typically achieved by hydrogenolysis. synarchive.com The presence of a para-fluoro substituent, as in the 4-fluorobenzyl moiety, would likely modify the conditions required for deprotection.

Nitrobenzoate esters can serve as building blocks in the synthesis of more complex molecules. echemi.com The nitro group can be reduced to an amine, which can then undergo a wide range of further chemical transformations. innospk.com For instance, methyl 3-fluoro-4-nitrobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of its nitro group. innospk.com